5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-(2-Methylpropanamido)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. This compound is characterized by the presence of two carboxyl groups (-COOH) attached to a benzene ring, along with a 2-methylpropanamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpropanamido)benzene-1,3-dicarboxylic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Acylation of Aniline: Aniline is acylated with 2-methylpropanoic acid chloride in the presence of a base such as pyridine to form 2-methylpropanamido benzene.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxyl groups, forming 5-(2-methylpropanamido)benzene-1,3-dicarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropanamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
5-(2-Methylpropanamido)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 5-(2-methylpropanamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of Mur ligases (MurC–MurF), which are crucial enzymes in the biosynthesis of bacterial peptidoglycan. By inhibiting these enzymes, the compound disrupts the formation of the bacterial cell wall, leading to bacterial cell death.
Molecular Pathways: The inhibition of Mur ligases affects the intracellular stages of peptidoglycan biosynthesis, preventing the assembly of the pentapeptide part of the monomer unit.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: Similar structure but lacks the 2-methylpropanamido group.
2,5-Dimethylpyrrole derivatives: Similar inhibitory activity against Mur ligases.
Phthalic acid derivatives: Structurally related but with different functional groups.
Uniqueness
5-(2-Methylpropanamido)benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activity. Its ability to inhibit multiple Mur ligases makes it a valuable compound in the development of new antibacterial agents .
Properties
Molecular Formula |
C12H13NO5 |
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Molecular Weight |
251.23 g/mol |
IUPAC Name |
5-(2-methylpropanoylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-6H,1-2H3,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
RAIHVIXHSQSYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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